molecular formula C17H21N3O3S B2412089 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034387-43-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2412089
CAS No.: 2034387-43-2
M. Wt: 347.43
InChI Key: SBPDVWFXZAHMOF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that features a pyridazine ring, a cyclopropyl group, and a methanesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-2-4-14(11-13)12-24(22,23)18-9-10-20-17(21)8-7-16(19-20)15-5-6-15/h2-4,7-8,11,15,18H,5-6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPDVWFXZAHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.

    Attachment of the Methanesulfonamide Moiety: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(p-tolyl)methanesulfonamide
  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(o-tolyl)methanesulfonamide

Uniqueness

The uniqueness of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. Its structure includes:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Cyclopropyl group : A three-membered carbon ring that enhances the compound's reactivity.
  • Methanesulfonamide moiety : Known for its role in various pharmacological applications.

The molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

This compound primarily interacts with specific biological targets involved in inflammation and cell proliferation. The proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : This enzyme plays a crucial role in the inflammatory process.
  • Modulation of NF-κB Pathway : Involved in regulating immune response and cell survival.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits notable biological activities, particularly in the following areas:

Antitumor Activity

Studies have indicated that this compound can induce G1 cell cycle arrest and apoptosis in cancer cells. In vivo experiments have shown promising results against various tumor types.

Anti-inflammatory Effects

The compound has been evaluated for its ability to reduce inflammation markers in preclinical models. Its interaction with COX enzymes suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary data indicate that this compound may possess antimicrobial activity, particularly against specific bacterial strains. Further investigations are needed to elucidate its spectrum of activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamideMethoxy groups and pyridazinone coreAnti-inflammatory, antimicrobialMore complex substitution pattern
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-oneAcetyl and phenyl substitutionsPDE4 inhibitionFocused on phosphodiesterase inhibition
5-nitro-1h-pyridazin-6-oneNitro substituent on pyridazine ringAntimicrobialIncorporates nitro group enhancing reactivity

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Antitumor Study : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Inflammation Model : In murine models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the foundational strategies for synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide?

The synthesis involves multi-step reactions starting with functionalization of the pyridazinone core and subsequent sulfonamide coupling. Key steps include:

  • Cyclopropane introduction : Reacting pyridazinone precursors with cyclopropane derivatives under controlled temperatures (0–5°C) to avoid ring-opening .
  • Sulfonamide coupling : Using methanesulfonyl chloride derivatives and bases (e.g., NaOH) in polar aprotic solvents like DMF to ensure efficient nucleophilic substitution .
  • Purification : Employing column chromatography and HPLC to isolate intermediates and final products (>95% purity) . Analytical validation via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1H^1H-NMR detects proton environments (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm; sulfonamide NH at δ 8.5–9.0 ppm), while IR confirms carbonyl (C=O) stretching (~1680 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation under stress conditions (e.g., pH 3–9 buffers) .

Advanced Research Questions

Q. How can researchers optimize low yields during the final sulfonamide coupling step?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Switching from DMF to THF or dichloromethane to reduce polarity and favor nucleophilic attack .
  • Catalyst use : Adding catalytic Pd(PPh3_3)4_4 (0.5–1 mol%) to facilitate coupling under mild conditions (40–60°C) .
  • Intermediate activation : Pre-activating the amine group with trimethylsilyl chloride (TMSCl) to enhance reactivity . Reaction progress should be monitored via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) and quantified by LC-MS .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Contradictions may arise from assay variability or off-target interactions. Robust approaches include:

  • Dose-response profiling : Testing across a wide concentration range (0.1–100 µM) to identify IC50_{50} values and rule out nonspecific effects .
  • Structural analogs : Comparing activity of derivatives (e.g., replacing m-tolyl with p-chlorophenyl) to isolate pharmacophore contributions .
  • Mechanistic studies : Using surface plasmon resonance (SPR) or fluorescence polarization assays to validate target binding (e.g., enzyme inhibition constants, Ki_i) .

Q. How can computational tools enhance understanding of this compound's reactivity and stability?

  • DFT calculations : Predict reaction pathways (e.g., cyclopropane ring stability under acidic conditions) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or β-lactamases) using AutoDock Vina to guide SAR studies .
  • Degradation modeling : Accelerated stability studies (40°C/75% RH for 6 months) paired with QSPR models predict shelf-life and degradation products .

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing degradation products under oxidative stress?

  • LC-MS/MS : Identifies major degradation fragments (e.g., sulfonamide cleavage products) with electrospray ionization (ESI+) .
  • EPR spectroscopy : Detects free radical intermediates formed during oxidation (e.g., using DMPO spin traps) .
  • X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states in sulfonamide degradation byproducts .

Q. How should researchers design assays to evaluate this compound's pharmacokinetic (PK) properties?

  • In vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Metabolic stability : Incubation with human liver microsomes (HLMs) and CYP450 isoform-specific inhibitors .
    • In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models, with plasma sampling over 24h. Analyze via UPLC-QTOF-MS .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise when determining this compound's solid-state structure?

  • Crystal growth : Slow evaporation from ethanol/water (9:1) at 4°C yields diffraction-quality crystals.
  • Twinned data : Use SHELXD for structure solution and TWINLAW in SHELXL to refine twinned datasets .
  • Disorder modeling : Apply PART and EADP instructions in SHELXL to resolve disordered cyclopropyl or m-tolyl groups .

Q. How does the cyclopropyl group influence the compound's conformational dynamics?

  • NMR NOESY : Reveals through-space interactions between cyclopropyl CH2_2 and pyridazinone protons, indicating a bent conformation .
  • Variable-temperature NMR : Detects restricted rotation around the pyridazinone-ethyl bond (ΔG^\ddagger ~12 kcal/mol) due to steric hindrance .

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